

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)pyrrolidine

Cat. No.: B044692

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 943843-61-6

This technical guide provides a comprehensive overview of the known properties of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride. Due to the limited availability of public data specific to this compound, this document also includes general methodologies and information based on closely related fluorophenylpyrrolidine derivatives to provide a foundational understanding for researchers.

Physicochemical Properties

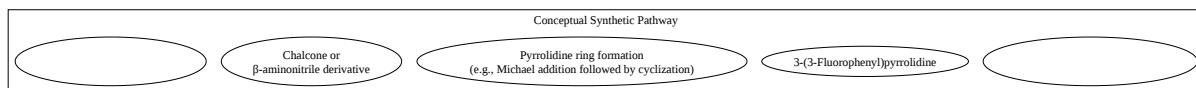
Detailed experimental data on the physicochemical properties of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride are not readily available in peer-reviewed literature. The following table summarizes the basic molecular information and includes predicted data where specific experimental values are unavailable.

Property	Value	Source
CAS Number	943843-61-6	[Various Suppliers]
Molecular Formula	C ₁₀ H ₁₃ CIFN	[1][2][3]
Molecular Weight	201.67 g/mol	[1][2][3]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Appearance	Not available	-

Note: Researchers should determine these properties experimentally for any new batch of the compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride (CAS 943843-61-6) is not published in readily accessible scientific literature, the synthesis of similar 3-arylpyrrolidines is well-documented. A general synthetic approach can be conceptualized based on established organic chemistry principles.



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General Experimental Protocol for Synthesis (Hypothetical):

A plausible synthetic route could involve the following steps:

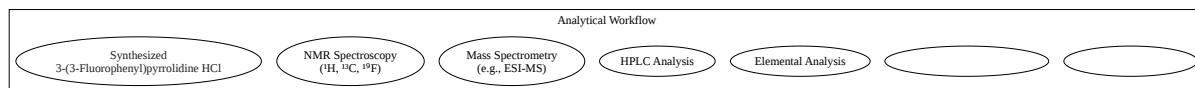
- Formation of a key intermediate: This could be achieved through various standard organic reactions. For instance, a multi-step synthesis starting from a commercially available precursor like 3-fluorobenzaldehyde.
- Cyclization: The formation of the pyrrolidine ring is a critical step, often achieved through intramolecular cyclization under specific reaction conditions.
- Purification of the free base: The resulting **3-(3-fluorophenyl)pyrrolidine** free base would likely be purified using column chromatography on silica gel.
- Salt formation: The purified free base would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
- Final Purification: The resulting solid hydrochloride salt would be collected by filtration, washed with a cold solvent, and dried under vacuum.

General Protocol for Purification:

- Recrystallization: If the purity of the synthesized hydrochloride salt is not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) can be employed. The choice of solvent will depend on the solubility characteristics of the compound and its impurities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride. The following are standard analytical techniques that should be employed.



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General Experimental Protocols for Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD). The resulting spectrum should show characteristic signals for the aromatic protons (in the 7-7.5 ppm region), the pyrrolidine ring protons (typically in the 2-4 ppm region), and the N-H proton.
 - ^{13}C NMR: The ^{13}C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
 - ^{19}F NMR: This would show a signal corresponding to the fluorine atom on the phenyl ring, providing further structural confirmation.
- Mass Spectrometry (MS):
 - Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the free base. The expected $[\text{M}+\text{H}]^+$ ion for $\text{C}_{10}\text{H}_{12}\text{FN}$ would be at m/z 182.1.
- High-Performance Liquid Chromatography (HPLC):
 - A reverse-phase HPLC method would be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid) is a common starting point. The purity would be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

- Elemental Analysis:
 - Combustion analysis would be performed to determine the percentage of Carbon, Hydrogen, and Nitrogen, which should be within $\pm 0.4\%$ of the theoretical values for $C_{10}H_{13}ClFN$.

Pharmacological and Toxicological Profile

There is currently no publicly available information on the specific pharmacological activity, mechanism of action, binding affinities, ADME (Absorption, Distribution, Metabolism, and Excretion), or toxicology of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride.

However, the 3-phenylpyrrolidine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic targets, including but not limited to:

- Central Nervous System (CNS) disorders: Due to their structural similarity to neurotransmitters, phenylpyrrolidine derivatives are often explored for their potential as antidepressants, antipsychotics, and treatments for neurodegenerative diseases.
- Enzyme inhibitors: The pyrrolidine ring can serve as a key structural element in the design of inhibitors for various enzymes.

General Considerations for Future Research:

- In Vitro Screening: The initial pharmacological characterization would involve screening the compound against a panel of relevant biological targets (e.g., receptors, transporters, enzymes) to identify potential activity.
- ADME Profiling: In vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding, cell permeability) would be essential to evaluate its drug-like properties.
- Toxicology Assessment: Initial cytotoxicity studies in relevant cell lines would be a first step in assessing the compound's toxicological profile.

Handling and Storage

As with any chemical compound for research purposes, **3-(3-Fluorophenyl)pyrrolidine** hydrochloride should be handled with appropriate safety precautions.

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. Protect from moisture.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general chemical principles. The absence of specific experimental data for **3-(3-Fluorophenyl)pyrrolidine** hydrochloride necessitates that all properties and protocols be considered hypothetical until experimentally verified. Researchers must conduct their own experiments and safety assessments before using this compound.

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